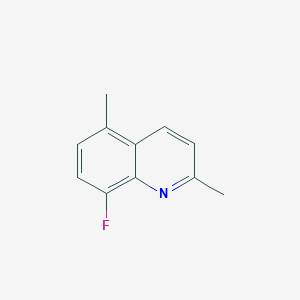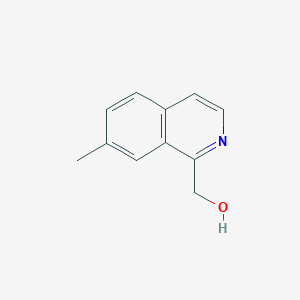
(7-Methylisoquinolin-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-メチルイソキノリン-1-イル)メタノールは、分子式がC11H11NOの有機化合物です。これは、複素環式芳香族有機化合物であるイソキノリン類に属します。この化合物は、イソキノリン環の7位にメチル基が結合し、1位にメタノール基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: (7-メチルイソキノリン-1-イル)メタノールの合成は、通常、以下の手順を伴います。
出発物質: 合成は、イソキノリンを出発物質として開始されます。
メチル化: イソキノリンは、メチル化反応を受けて、7位にメチル基が導入されます。これは、水素化ナトリウム(NaH)などの強塩基の存在下で、ヨードメタン(CH3I)を使用して達成できます。
ヒドロキシメチル化: メチル化されたイソキノリンは、次にヒドロキシメチル化反応にかけられ、1位にメタノール基が導入されます。これは、ホルムアルデヒド(CH2O)と、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
工業生産方法: 工業的な環境では、(7-メチルイソキノリン-1-イル)メタノールの生産には、収率と純度を最大化する最適化された反応条件が使用されることがあります。これには、温度、圧力、試薬の濃度を制御することが含まれます。触媒や再結晶、クロマトグラフィーなどの高度な精製技術の使用も考えられます .
3. 化学反応の分析
反応の種類: (7-メチルイソキノリン-1-イル)メタノールは、次のような様々な化学反応を起こす可能性があります。
酸化: メタノール基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、カルボン酸基に酸化することができます。
還元: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、対応する炭化水素に還元することができます。
置換: メチル基は、求電子置換反応を使用して、他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
置換: 触媒の存在下で、臭素(Br2)などの求電子試薬。
主要な生成物:
酸化: (7-メチルイソキノリン-1-イル)カルボン酸。
還元: (7-メチルイソキノリン-1-イル)メタン。
4. 科学研究への応用
(7-メチルイソキノリン-1-イル)メタノールは、科学研究においていくつかの応用があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。その独特の構造は、有機合成における貴重な中間体として位置付けています。
生物学: この化合物は、抗菌作用や抗がん作用など、その潜在的な生物活性を研究されています。
医学: 治療剤としての可能性を探る研究が進行中です。その誘導体は、薬理学的効果について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylisoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes a methylation reaction to introduce a methyl group at the seventh position. This can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydroxymethylation: The methylated isoquinoline is then subjected to a hydroxymethylation reaction to introduce the methanol group at the first position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed .
化学反応の分析
Types of Reactions: (7-Methylisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: (7-Methylisoquinolin-1-yl)carboxylic acid.
Reduction: (7-Methylisoquinolin-1-yl)methane.
Substitution: Various substituted isoquinolines depending on the electrophile used.
科学的研究の応用
(7-Methylisoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
(7-メチルイソキノリン-1-イル)メタノールの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、生物系における酵素、受容体、その他のタンパク質と相互作用する可能性があります。
関与する経路: これは、細胞シグナル伝達、代謝、遺伝子発現に関与するものを含む、様々な生化学的経路を調節することができます。
類似化合物:
イソキノリン: メチル基とメタノール基のない母体化合物。
7-メチルイソキノリン: 類似の構造ですが、メタノール基がありません。
1-イソキノリンメタノール: 類似の構造ですが、メチル基がありません。
ユニークさ: (7-メチルイソキノリン-1-イル)メタノールは、メチル基とメタノール基の両方が存在することによってユニークであり、これらは明確な化学的および生物学的特性を与えています。この二重の機能は、様々な用途において汎用性の高い化合物として位置付けています .
類似化合物との比較
Isoquinoline: The parent compound without the methyl and methanol groups.
7-Methylisoquinoline: Similar structure but lacks the methanol group.
1-Isoquinolinemethanol: Similar structure but lacks the methyl group.
Uniqueness: (7-Methylisoquinolin-1-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(7-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9-4-5-12-11(7-13)10(9)6-8/h2-6,13H,7H2,1H3 |
InChIキー |
VSQFNWRYJLAQDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CN=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)

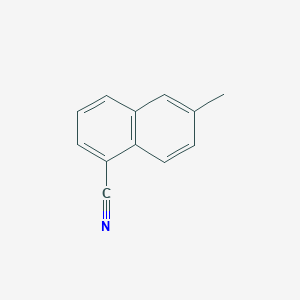
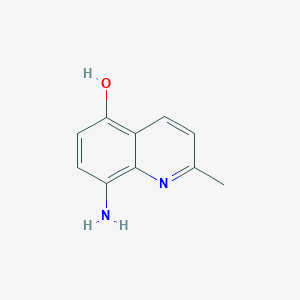

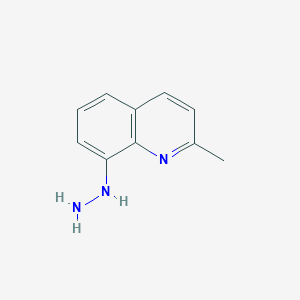


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
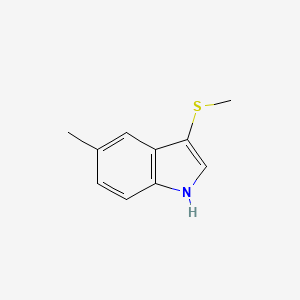

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

